(3E)-1-(4-bromo-2-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
(3E)-1-(4-BROMO-2-METHYLPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a brominated phenyl group, a nitrophenyl-substituted furan ring, and a dihydropyrrolone core
Preparation Methods
The synthesis of (3E)-1-(4-BROMO-2-METHYLPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The synthetic route may start with the bromination of a methylphenyl compound, followed by the formation of a furan ring with a nitrophenyl substituent. The final step involves the condensation of these intermediates to form the dihydropyrrolone core under specific reaction conditions, such as the use of a base and a suitable solvent .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Scientific Research Applications
(3E)-1-(4-BROMO-2-METHYLPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitrophenyl group may interact with enzymes or receptors, leading to biological effects. The brominated phenyl group can enhance the compound’s binding affinity to its target, while the dihydropyrrolone core may contribute to its overall stability and activity .
Comparison with Similar Compounds
Similar compounds include various substituted dihydropyrrolones and nitrophenyl derivatives. Compared to these, (3E)-1-(4-BROMO-2-METHYLPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C28H19BrN2O4 |
---|---|
Molecular Weight |
527.4 g/mol |
IUPAC Name |
(3E)-1-(4-bromo-2-methylphenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C28H19BrN2O4/c1-18-15-22(29)9-13-25(18)30-26(19-5-3-2-4-6-19)17-21(28(30)32)16-24-12-14-27(35-24)20-7-10-23(11-8-20)31(33)34/h2-17H,1H3/b21-16+ |
InChI Key |
RJSVTPUXHYRENI-LTGZKZEYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N2C(=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C2=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C2=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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